molecular formula C16H26N2OS B6983024 1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one

1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one

Cat. No.: B6983024
M. Wt: 294.5 g/mol
InChI Key: FRARSGSOHAVKHO-UHFFFAOYSA-N
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Description

1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one is a synthetic organic compound featuring a thiazole ring, a piperidine ring, and a propanone group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-5-15(19)18-8-6-12(7-9-18)10-14-17-13(11-20-14)16(2,3)4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARSGSOHAVKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)CC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.

    Alkylation of Piperidine: The piperidine ring is alkylated using a suitable alkyl halide, such as 4-tert-butylbenzyl chloride, in the presence of a base like sodium hydride.

    Coupling Reaction: The thiazole derivative is then coupled with the alkylated piperidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperidine ring can enhance binding affinity to receptors. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

  • 1-[4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one
  • 1-[4-[(4-Ethyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the thiazole ring (tert-butyl vs. methyl or ethyl).
  • Biological Activity: The tert-butyl group can enhance lipophilicity and membrane permeability, potentially increasing biological activity compared to methyl or ethyl derivatives.
  • Reactivity: The larger tert-butyl group may also influence the steric hindrance and reactivity of the compound in chemical reactions.

This detailed overview provides a comprehensive understanding of 1-[4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]propan-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

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